Cas no 613-93-4 (N-Methylbenzamide)

N-Methylbenzamide (CAS 613-93-4) is an organic compound with the molecular formula C₈H₉NO, structurally derived from benzamide through N-methylation. This white crystalline solid is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and acetone. Its primary applications include use as an intermediate in pharmaceutical synthesis and agrochemical research, owing to its amide functional group, which serves as a versatile building block for further chemical modifications. N-Methylbenzamide exhibits stability under standard conditions and demonstrates consistent reactivity in amidation and alkylation reactions. Its well-defined melting point (≈105–107°C) and purity make it suitable for analytical and preparative purposes in laboratory settings.
N-Methylbenzamide structure
N-Methylbenzamide structure
Product Name:N-Methylbenzamide
CAS No:613-93-4
MF:C8H9NO
MW:135.163161993027
MDL:MFCD00011642
CID:82720
PubChem ID:11954
Update Time:2025-05-21

N-Methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-methylbenzamide
    • Benzamide,N-methyl-(6CI,7CI,8CI,9CI)
    • n-methyl-benzamid
    • N-MethylbenzaMide 10GR
    • N-Methylbenzenamide
    • n-methylbenzenecarboxamide
    • Benzamide, N-methyl-
    • N-Methyl-benzamide
    • NCCHARWOCKOHIH-UHFFFAOYSA-N
    • K3ED781E08
    • N-methyl benzamide
    • DSSTox_CID_5570
    • WLN: 1MVR
    • DSSTox_RID_77834
    • DSSTox_GSID_25570
    • NCCHARWOCKOHIH-UHFFFAOYSA-
    • benzenecarbox
    • DTXCID605570
    • n-methylbenzamid
    • HY-135848
    • CS-0114596
    • CAS-613-93-4
    • Tox21_200220
    • NCGC00257774-01
    • EN300-131692
    • N-Methylbenzamide, >=99%
    • Z32016410
    • NSC 42944
    • EINECS 210-362-3
    • MFCD00011642
    • NSC42944
    • AKOS002304094
    • A833200
    • SY037937
    • UNII-K3ED781E08
    • SCHEMBL9580804
    • NS00021249
    • Q27281901
    • BRN 1209880
    • METHYLBENZAMIDE, N-
    • InChI=1/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
    • DTXSID5025570
    • NSC-42944
    • 613-93-4
    • 12-DIMETHYL-3-PROPYLIMIDAZOLIUMTRIS(TRI
    • CHEMBL275261
    • SCHEMBL7551593
    • AP-065/40250235
    • AS-11419
    • FT-0632559
    • F16588
    • W-109573
    • NCGC00091232-01
    • SCHEMBL6100
    • AI3-01069
    • NCGC00091232-02
    • CCRIS 4670
    • 4-09-00-00727 (Beilstein Handbook Reference)
    • DB-053865
    • N-METHYLBENZENEAMIDE
    • NMethylbenzenamide
    • NMethylbenzenecarboxamide
    • Benzamide, Nmethyl
    • N-Methylbenzamide
    • MDL: MFCD00011642
    • Inchi: 1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
    • InChI Key: NCCHARWOCKOHIH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NC
    • BRN: 1209880

Computed Properties

  • Exact Mass: 135.06800
  • Monoisotopic Mass: 135.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1031 (rough estimate)
  • Melting Point: 76-78 °C (lit.)
  • Boiling Point: 167 °C/11 mmHg(lit.)
  • Flash Point: 175.9ºC
  • Refractive Index: 1.5589 (estimate)
  • Solubility: ethanol: soluble50mg/mL, clear, yellow-green
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 29.10000
  • LogP: 1.43710
  • Solubility: Not available

N-Methylbenzamide Security Information

N-Methylbenzamide Customs Data

  • HS CODE:29242990

N-Methylbenzamide Pricemore >>

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N-Methylbenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane
4.1 Reagents: Ammonia Solvents: Methanol
Reference
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethoxymethane ,  Phosphorus pentoxide Solvents: Chloroform
2.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
3.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane
6.1 Reagents: Ammonia Solvents: Methanol
Reference
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane
2.1 Reagents: Ammonia Solvents: Methanol
Reference
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Production Method 5

Reaction Conditions
1.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Methanol
Reference
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Production Method 6

Reaction Conditions
1.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
2.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane
5.1 Reagents: Ammonia Solvents: Methanol
Reference
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

N-Methylbenzamide Raw materials

N-Methylbenzamide Preparation Products

N-Methylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:613-93-4)N-Methylbenzamide
Order Number:A833200
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:32
Price ($):248.0/869.0
Email:sales@amadischem.com

N-Methylbenzamide Related Literature

Additional information on N-Methylbenzamide

Recent Advances in N-Methylbenzamide (613-93-4) Research: A Comprehensive Review

N-Methylbenzamide (CAS: 613-93-4) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation. This research brief aims to synthesize the latest findings related to N-Methylbenzamide, highlighting its chemical properties, biological activities, and emerging applications in medicine.

One of the key areas of interest in recent research has been the role of N-Methylbenzamide as a scaffold for designing small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a derivative with improved pharmacokinetic properties. These findings underscore the potential of N-Methylbenzamide derivatives as targeted therapies for oncology.

In addition to its applications in oncology, N-Methylbenzamide has also been investigated for its neuroprotective effects. A recent preprint on bioRxiv reported that certain derivatives of this compound exhibited significant activity in reducing oxidative stress in neuronal cells, suggesting potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro assays and molecular docking simulations to elucidate the mechanism of action, revealing interactions with key proteins involved in cellular stress responses.

Another noteworthy development is the use of N-Methylbenzamide in the synthesis of prodrugs. Researchers have leveraged its chemical stability and bioavailability to design prodrugs that can be activated under specific physiological conditions. For instance, a 2024 study in Chemical Communications described a novel N-Methylbenzamide-based prodrug that selectively releases an active anti-inflammatory agent in response to elevated reactive oxygen species (ROS) levels. This approach holds promise for reducing off-target effects and improving therapeutic outcomes in inflammatory diseases.

Despite these advancements, challenges remain in the clinical translation of N-Methylbenzamide derivatives. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future studies. However, the growing body of research highlights the compound's versatility and potential as a cornerstone in drug development. As the field progresses, interdisciplinary collaborations will be essential to unlock the full therapeutic potential of N-Methylbenzamide and its derivatives.

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Amadis Chemical Company Limited
(CAS:613-93-4)N-Methylbenzamide
A833200
Purity:99%/99%
Quantity:100g/500g
Price ($):248.0/869.0
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